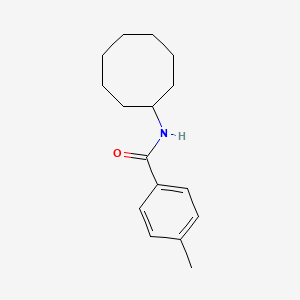
N-cyclooctyl-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-4-methylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyclooctyl group attached to the nitrogen atom and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with cyclooctylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-cyclooctyl-4-methylbenzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-cyclooctyl-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: Similar structure but with a methyl group instead of a cyclooctyl group.
N,N-dimethylbenzamide: Contains two methyl groups attached to the nitrogen atom.
N-cyclohexyl-4-methylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
Uniqueness
N-cyclooctyl-4-methylbenzamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties.
Properties
CAS No. |
541542-30-7 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-cyclooctyl-4-methylbenzamide |
InChI |
InChI=1S/C16H23NO/c1-13-9-11-14(12-10-13)16(18)17-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H,17,18) |
InChI Key |
XDBKSVWDVJSVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
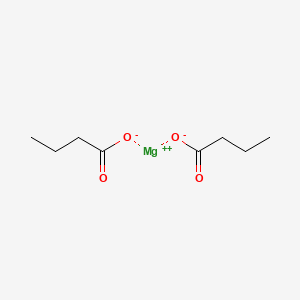
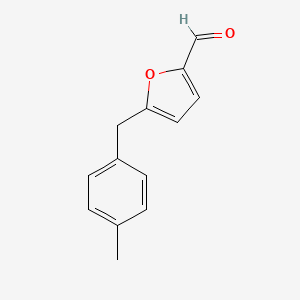
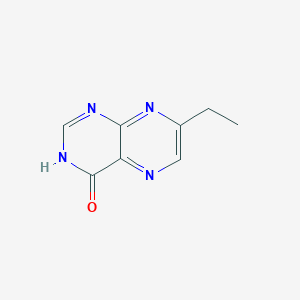
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)
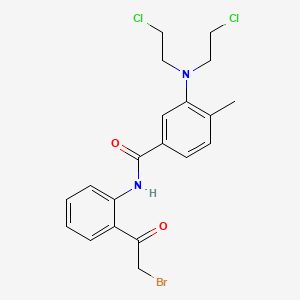
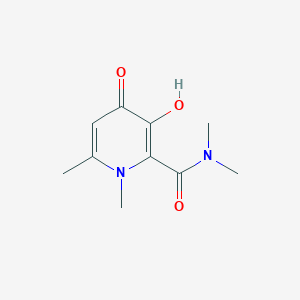
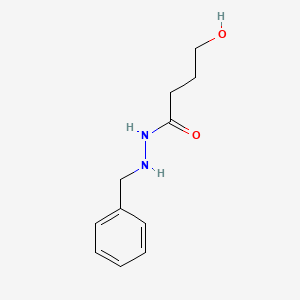

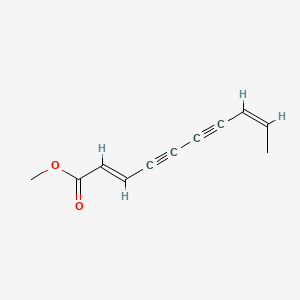
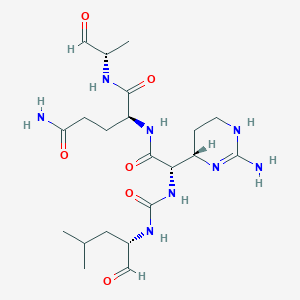
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)


